6-chloro-5-hydroxy-2(1H)-quinolinone
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Overview
Description
6-chloro-5-hydroxy-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family It is characterized by a chlorine atom at the 6th position and a hydroxyl group at the 5th position on the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-hydroxy-2(1H)-quinolinone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-step synthesis method involves the treatment of 2,4-pentanedione with a chlorinating agent in the presence of a base such as potassium hydroxide . This reaction yields 6-chloro-5-hydroxy-2-hexanone, which can be further cyclized to form the desired quinolinone derivative.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-hydroxy-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinolinone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-5-hydroxy-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-hydroxyquinolinone: Lacks the chlorine atom at the 6th position.
6-chloroquinolinone: Lacks the hydroxyl group at the 5th position.
5,6-dichloroquinolinone: Contains an additional chlorine atom at the 5th position.
Uniqueness
6-chloro-5-hydroxy-2(1H)-quinolinone is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-5-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-2-3-7-5(9(6)13)1-4-8(12)11-7/h1-4,13H,(H,11,12) |
InChI Key |
DWUWPEUTFLWDHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2)Cl)O |
Origin of Product |
United States |
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